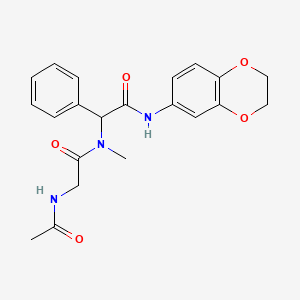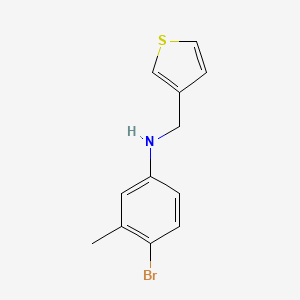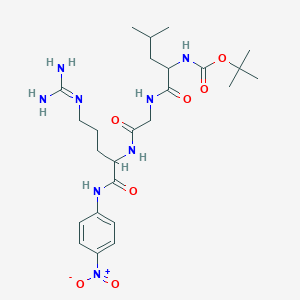
N-T-Boc-leu-gly-arg P-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-T-Boc-leu-gly-arg P-nitroanilide is a chromogenic substrate used primarily in biochemical assays. It is particularly known for its role in detecting bacterial endotoxins through enzymatic cleavage, which releases p-nitroanilide, a compound that can be quantified by colorimetric detection at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-leu-gly-arg P-nitroanilide involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of leucine using tert-butyloxycarbonyl (Boc) group. This is followed by the coupling of glycine and arginine residues. The final step involves the attachment of p-nitroanilide to the peptide chain. The reaction conditions often require the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous environment .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-T-Boc-leu-gly-arg P-nitroanilide primarily undergoes enzymatic cleavage reactions. It is a substrate for amidases induced by bacterial endotoxins, leading to the release of p-nitroanilide .
Common Reagents and Conditions
The enzymatic cleavage typically occurs in the presence of endotoxin-induced amidases under physiological conditions. The reaction is monitored by measuring the absorbance of p-nitroanilide at 405 nm .
Major Products
The major product of the enzymatic reaction is p-nitroanilide, which is quantified to assess the presence and concentration of bacterial endotoxins .
Scientific Research Applications
N-T-Boc-leu-gly-arg P-nitroanilide is widely used in various scientific research fields:
Chemistry: It serves as a model substrate in studying enzyme kinetics and mechanisms.
Mechanism of Action
N-T-Boc-leu-gly-arg P-nitroanilide exerts its effects through enzymatic cleavage by endotoxin-induced amidases. The cleavage releases p-nitroanilide, which can be quantified by its absorbance at 405 nm. This mechanism is utilized in endotoxin detection assays to measure the concentration of bacterial endotoxins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-T-Boc-leu-gly-arg P-nitroanilide is unique due to its specific application as a chromogenic substrate for endotoxin detection. Its ability to release p-nitroanilide upon enzymatic cleavage makes it highly valuable in quantitative assays of endotoxins, distinguishing it from other similar oligopeptides .
Properties
Molecular Formula |
C25H40N8O7 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28) |
InChI Key |
XYZOMPCEZFRTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


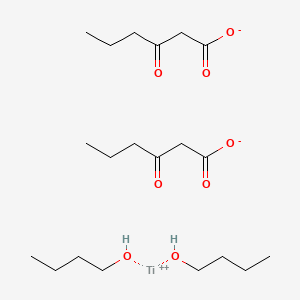

![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)
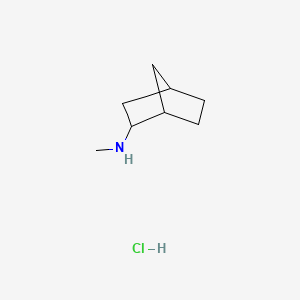
![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)
![2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)](/img/structure/B12094567.png)
![7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12094568.png)
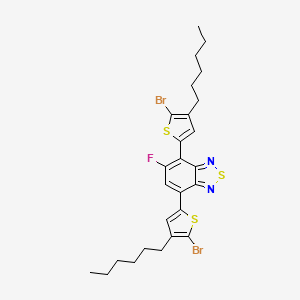
![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)
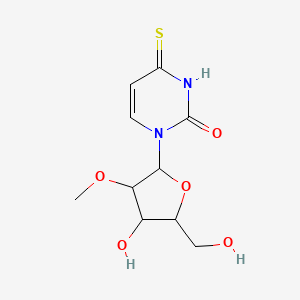
![7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12094581.png)

